![molecular formula C10H10BrCl B1287780 4-(4-Bromophenyl)-2-chloro-1-butene CAS No. 226570-78-1](/img/structure/B1287780.png)
4-(4-Bromophenyl)-2-chloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Bromophenyl)-2-chloro-1-butene” is likely to be an organic compound containing a bromophenyl group, a chloro group, and a butene group . The presence of these functional groups suggests that it could be used in various chemical reactions and could have potential applications in fields like medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromophenyl)-2-chloro-1-butene” are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the use of a palladium catalyst and can be used to form carbon-carbon bonds between aryl halides and boronic acids .Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)-2-chloro-1-butene” would likely be determined by methods such as X-ray crystallography . Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure and properties of the compound .Chemical Reactions Analysis
The bromophenyl and chloro groups in “4-(4-Bromophenyl)-2-chloro-1-butene” suggest that it could participate in various types of chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromophenyl)-2-chloro-1-butene” would likely be determined by methods such as nuclear magnetic resonance (NMR) and UV-Vis spectroscopy .Scientific Research Applications
Alzheimer’s Disease Treatment
One of the significant applications of derivatives of 4-(4-Bromophenyl)-2-chloro-1-butene is in the treatment of Alzheimer’s disease (AD). Compounds synthesized from this chemical have shown promising results as multifactorial agents against AD. For instance, certain derivatives have demonstrated potent activity against acetylcholinesterase (AChE), a key enzyme involved in AD, with IC50 values indicating high potency . These compounds also exhibit antioxidant properties and moderate inhibition of amyloid beta (Aβ) aggregation, which is crucial in AD pathology .
Antimicrobial and Anticancer Agents
Derivatives of 4-(4-Bromophenyl)-2-chloro-1-butene have been studied for their pharmacological activities, particularly as antimicrobial and anticancer agents. The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been explored to combat drug resistance by pathogens and cancer cells . These studies are crucial in developing new drugs that can overcome resistance mechanisms.
Chemical Synthesis
In the realm of chemical synthesis, 4-(4-Bromophenyl)-2-chloro-1-butene is used to create various derivatives for different applications. For example, 4-Bromophenyl isocyanate, a derivative, is utilized in synthesizing mixed bisamide and monoamide products. This showcases the compound’s versatility in chemical reactions and its role as a building block in organic synthesis .
Molecular Modelling
The derivatives of 4-(4-Bromophenyl)-2-chloro-1-butene are also valuable in molecular modelling studies. These studies help in understanding the interactions of synthesized compounds with biological targets, such as enzymes or receptors. Molecular modelling provides insights into the binding affinities and potential efficacy of the compounds as drugs .
Neuroprotective Research
Research into neuroprotective agents often involves derivatives of 4-(4-Bromophenyl)-2-chloro-1-butene. These compounds can offer protection to nerve cells against damage from neurodegenerative diseases or injuries. Their antioxidant properties and ability to inhibit enzymes like MAO-B are particularly relevant in this context .
Enzyme Inhibition Studies
Enzyme inhibition is another area where 4-(4-Bromophenyl)-2-chloro-1-butene derivatives find application. By inhibiting specific enzymes, these compounds can be used to study disease mechanisms or develop therapeutic agents. For example, their inhibition of AChE and MAO-B enzymes is significant for conditions like AD .
Antioxidant Research
The antioxidant capacity of 4-(4-Bromophenyl)-2-chloro-1-butene derivatives is a vital aspect of research, especially in the context of oxidative stress-related diseases. These compounds can scavenge free radicals, thereby reducing oxidative damage in biological systems .
Amyloid Beta Aggregation Studies
Amyloid beta (Aβ) aggregation is a hallmark of Alzheimer’s disease, and derivatives of 4-(4-Bromophenyl)-2-chloro-1-butene have been used to study this process. Some derivatives can disassemble well-structured Aβ fibrils, offering potential therapeutic avenues for AD treatment .
Future Directions
properties
IUPAC Name |
1-bromo-4-(3-chlorobut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHDKYXQUXEUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578916 |
Source
|
Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-chloro-1-butene | |
CAS RN |
226570-78-1 |
Source
|
Record name | 1-Bromo-4-(3-chloro-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226570-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.